molecular formula C16H18N4O3S B1683002 Tenatoprazole CAS No. 113712-98-4

Tenatoprazole

Cat. No.: B1683002
CAS No.: 113712-98-4
M. Wt: 346.4 g/mol
InChI Key: ZBFDAUIVDSSISP-UHFFFAOYSA-N
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Description

Tenatoprazole is a proton pump inhibitor (PPI) belonging to the imidazopyridine structural class, distinct from the benzimidazole-based PPIs such as omeprazole, esomeprazole, and pantoprazole . It acts as a prodrug, undergoing acid-mediated conversion in parietal cells to form sulfenamide, which covalently binds to cysteine residues on the gastric H+/K+-ATPase, irreversibly inhibiting acid secretion . Key features include:

  • Extended Plasma Half-Life: this compound has a plasma half-life of ~7 hours, significantly longer than traditional PPIs (e.g., esomeprazole: ~1.3 hours), enabling prolonged acid suppression .
  • Enantiomer-Specific Pharmacokinetics: The S-enantiomer exhibits superior bioavailability and is metabolized by both CYP2C19 and CYP3A4, reducing variability in patients with CYP2C19 polymorphisms .
  • Broad Therapeutic Potential: Beyond acid suppression, this compound shows antiviral (HSV-1/2, HIV) and anticancer activity via mechanisms like Tsg101 binding and IDO2 inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tenatoprazole involves the formation of its core imidazopyridine structure. One common method includes the reaction of 2-chloro-5-methoxy-3,5-dimethylpyridine with sodium methoxide to form the corresponding methoxy derivative. This intermediate is then reacted with 2-mercaptoimidazole under basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process includes purification steps such as recrystallization and chromatography to ensure the high purity of the final product .

Scientific Research Applications

Therapeutic Applications

1.1 Treatment of Gastric Disorders

Tenatoprazole is primarily developed for the treatment of conditions associated with excessive gastric acid production, such as:

  • Gastric Ulcers : Clinical studies indicate that this compound effectively promotes healing in patients with gastric ulcers due to its potent acid suppression capabilities .
  • Reflux Esophagitis : It has shown superior efficacy in controlling gastric pH compared to other PPIs like esomeprazole, particularly during nocturnal periods .

Table 1: Comparative Efficacy of this compound vs. Esomeprazole

ParameterThis compound (40 mg)Esomeprazole (40 mg)
Median pH (48 hours)4.33.9
% Time above pH 457%49%
Night-time median pH4.22.9
Duration of nocturnal acid breakthroughSignificantly reduced-

Pharmacokinetics and Metabolism

This compound exhibits a plasma half-life approximately seven times longer than that of traditional PPIs, allowing for prolonged acid suppression . The metabolic pathway involves the cytochrome P450 enzymes CYP2C19 and CYP3A4, which facilitate the formation of several metabolites, including:

  • 5′-Hydroxy this compound
  • This compound Sulfide
  • This compound Sulfone

A novel metabolite, 1′-N-oxy-5′-hydroxythis compound sulfide, has also been identified, indicating a complex metabolic profile that may impact its therapeutic effectiveness and safety .

Table 2: Metabolites of this compound and Their Formation

MetabolitePathway
5′-Hydroxy this compoundCYP2C19-mediated hydroxylation
This compound SulfideSpontaneous formation
This compound SulfoneCYP3A4-mediated sulfoxidation
1′-N-oxy-5′-hydroxythis compound sulfideNewly identified metabolite

Antiviral Properties

Recent studies have indicated that this compound may possess antiviral properties, particularly against enveloped viruses such as Ebola and certain herpes viruses . This suggests a potential dual application in both gastric disorders and viral infections.

3.1 Mechanism of Action Against Viruses

This compound's antiviral mechanism appears to involve the inhibition of specific viral replication pathways. For example, it blocks Tsg101 Ub binding, which is critical for the replication of certain viruses . This finding opens avenues for further research into its use as an adjunct therapy in viral infections.

Case Studies and Clinical Trials

Several clinical trials have been conducted to assess the efficacy and safety of this compound:

  • A randomized crossover study demonstrated that this compound significantly improves intragastric acidity control compared to esomeprazole over a 48-hour period .
  • Another trial highlighted its safety profile and tolerability across various dosages ranging from 30 mg to 120 mg .

Comparison with Similar Compounds

Structural Comparison with Other PPIs

Core Structural Differences

Compound Structural Class Key Substituents
Tenatoprazole Imidazopyridine Methoxy groups (positions 4 and 6), methyl groups (positions 3 and 5 on pyridine)
Omeprazole Benzimidazole Methoxy groups (positions 3 and 5), methyl group (position 4 on pyridine)
Rabeprazole Benzimidazole Methoxypropoxy group (position 3), methyl group (position 4 on pyridine)

This compound’s imidazopyridine backbone lowers the secondary pKa, enhancing stability and prolonging its half-life compared to benzimidazole PPIs .

Pharmacokinetic and Pharmacodynamic Comparisons

Activation Rates and Metabolism

  • Conversion to Active Form :
    this compound’s prodrug converts to sulfenamide faster than esomeprazole (5% vs. 55% prodrug remaining at 17 hours) but slower than rabeprazole (full conversion in <10 hours) .
  • Metabolic Pathways :
    • This compound (S-isomer) : Metabolized by CYP3A4 (60%) and CYP2C19 (40%), reducing dependency on CYP2C19 polymorphisms .
    • Esomeprazole : Primarily metabolized by CYP2C19, leading to variability in slow metabolizers .

Acid Suppression Efficacy

Parameter This compound (40 mg) Esomeprazole (40 mg)
Median 24-h Intragastric pH 5.02 4.79
Nocturnal pH >4 (% time) 72.5% 62.2%
Plasma Half-Life (h) ~7 ~1.3

This compound maintains superior nocturnal acid control and sustained inhibition for 5 days post-treatment, attributed to its extended half-life .

Clinical and Therapeutic Advantages

Acid-Related Disorders

  • GERD Management: this compound’s prolonged action reduces nocturnal acid breakthrough, making it effective for patients unresponsive to once-daily benzimidazole PPIs .
  • Binding Affinity : Binds H+/K+-ATPase at 2.9 nmol/mg enzyme in vivo, exceeding omeprazole’s binding capacity .

Biological Activity

Tenatoprazole is a novel proton pump inhibitor (PPI) that has garnered attention for its unique pharmacological properties and biological activities. This article delves into the biological activity of this compound, focusing on its metabolic pathways, acid suppression efficacy, and antiviral potential.

Overview of this compound

This compound, also known as TU-199 and STU-Na, was developed by Mitsubishi Tanabe Pharma and is characterized by an imidazopyridine ring structure. It functions primarily by inhibiting the gastric acid pump, leading to reduced gastric acidity. Notably, this compound has a plasma half-life approximately seven times longer than conventional PPIs, which enhances its therapeutic efficacy in managing acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers .

Metabolic Pathways

Research has identified the roles of cytochrome P450 enzymes in the metabolism of this compound. Key findings include:

  • Enzymatic Activity : Both CYP2C19 and CYP3A4 are involved in the monooxygenation of this compound, leading to the formation of several metabolites including 5′-hydroxythis compound and this compound sulfone. A significant metabolite identified is this compound sulfide, which is formed spontaneously from this compound .
  • New Metabolite Discovery : A novel metabolite, 1′-N-oxy-5′-hydroxythis compound sulfide, has been reported for the first time, indicating the complexity of its metabolic fate .

Table 1: Metabolites of this compound

Metabolite Formation Pathway Enzyme Involved
This compoundParent compoundN/A
5′-Hydroxythis compoundMonooxygenationCYP2C19
This compound sulfoneSulfoxidationCYP3A4
This compound sulfideSpontaneous formationN/A
1′-N-oxy-5′-hydroxythis compound sulfideUnknown pathwayN/A

Acid Suppression Efficacy

Clinical studies have demonstrated that this compound exhibits superior acid suppression compared to other PPIs like esomeprazole. Key findings from a comparative study include:

  • Intragastric pH Control : In a randomized crossover study involving healthy volunteers, this compound (40 mg) maintained a higher median intragastric pH over 48 hours compared to esomeprazole (40 mg). Specifically, the median pH was 4.3 for this compound versus 3.9 for esomeprazole (P < 0.08) with a significant reduction in nocturnal acid breakthroughs observed .

Table 2: Comparative Acid Suppression

Drug Median pH (48h) % Time Above pH 4 Night-time Median pH
This compound 40 mg4.357%4.2
Esomeprazole 40 mg3.949%2.9

Antiviral Activity

Recent studies have explored the antiviral properties of this compound against various viral families. Notably:

  • Inhibition of Virus Replication : this compound demonstrated selective inhibition against certain enveloped viruses such as members of the filo and herpes virus families but showed no significant effect on flavivirus replication at concentrations up to 100 µM .
  • Mechanism of Action : The drug appears to interfere with viral egress rather than replication itself, indicating potential applications beyond gastric acid suppression .

Case Studies and Clinical Implications

This compound's unique properties have led to ongoing clinical trials assessing its effectiveness in various conditions:

  • Gastroesophageal Reflux Disease (GERD) : Clinical trials are evaluating its long-term efficacy in managing GERD symptoms compared to standard therapies.
  • Antiviral Applications : Investigations into its potential use as an adjunct therapy in viral infections are underway, focusing on its mechanism of action against specific viruses.

Q & A

Basic Research Questions

Q. What analytical methods are commonly validated for quantifying tenatoprazole in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography with photodiode array detection (RP-HPLC-PDA) is a gold standard for this compound quantification. The method employs a Kromasil C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of methanol:tetrahydrofuran:acetate buffer (68:12:20 v/v, pH 6.0) at 307 nm. This setup achieves linearity in 0.5–160 µg/mL, precision (RSD <2%), and specificity against degradation products and excipients . Validation follows ICH Q2(R1) guidelines, including accuracy (98–102% recovery), robustness to flow/pH variations, and stability under autosampler conditions .

Q. How does this compound’s molecular structure influence its stability in formulation development?

this compound’s imidazopyridine and sulfinylmethyl groups render it acid-labile, necessitating enteric coating to prevent gastric degradation. Stress testing under ICH Q1A(R2) conditions reveals significant degradation in acidic (HCl), oxidative (H₂O₂), and neutral aqueous environments, while it remains stable in solid-state and basic conditions. Degradation products are resolved via RP-HPLC, with peak purity confirmed via PDA spectral analysis .

Q. What pharmacokinetic properties distinguish this compound from other proton pump inhibitors (PPIs)?

this compound exhibits a prolonged plasma half-life (~7 hours) and 2–4× higher potency than omeprazole due to its sulfenamide derivative’s covalent binding to H+/K+-ATPase α-subunit cysteines. This results in sustained acid suppression, validated in rat, dog, and human pharmacokinetic studies using HPLC and LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound degradation profiles across stress conditions?

Contradictions in degradation rates (e.g., acidic vs. oxidative stress) require forced degradation studies with controlled variables (temperature, concentration). For example, 1N HCl at 80°C for 8 hours causes ~20% degradation, while 3% H₂O₂ at 25°C for 24 hours degrades ~15%. Use mass spectrometry (LC-MS) to identify degradation pathways (e.g., sulfoxide formation) and correlate with HPLC retention times .

Q. What methodological considerations are critical for optimizing dissolution testing of this compound tablets?

Dissolution media should mimic intestinal pH (6.8 phosphate buffer) with sink conditions. USP Apparatus II (paddle, 50 rpm) at 37°C achieves 85–90% release within 40 minutes. Validate sink conditions by comparing solubility in media vs. dose. Include placebo controls to exclude excipient interference and ensure method specificity .

Q. How do column selection and mobile phase composition impact the resolution of this compound from co-eluting impurities?

Kromasil C18 columns outperform Symmetry C18 due to superior peak symmetry and resolution. Mobile phase organic modifiers (e.g., THF) enhance selectivity by reducing tailing. A 1.0 mL/min flow rate balances resolution (theoretical plates >5000) and runtime (<10 minutes). Column temperature (45°C) further optimizes efficiency .

Q. What computational approaches validate this compound’s binding affinity to H+/K+-ATPase?

Molecular docking (Glide XP) and MM-GBSA calculations reveal this compound’s binding energy (-75.26 kcal/mol) and interactions with Fe²⁺-porphyrin and residues (e.g., hydrogen bonds with Arg795). Compare with CPN-22 (ΔG = -80.24 kcal/mol) to assess potency differences. Homology models of H+/K+-ATPase validate binding site geometry .

Q. Methodological Guidelines

  • For stability studies : Use accelerated (40°C/75% RH) and photolytic (ICH Q1B) conditions to predict shelf-life. Monitor degradation via validated HPLC and confirm peak purity with PDA (purity angle < threshold) .
  • For formulation analysis : Employ matrix-matched calibration to account for excipient effects. Test solution stability under refrigeration (4°C) and ambient conditions to ensure assay reliability .

Properties

IUPAC Name

5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16/h5-7H,8H2,1-4H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFDAUIVDSSISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046687
Record name Tenatoprazole
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Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

113712-98-4
Record name Tenatoprazole
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Record name Tenatoprazole [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenatoprazole
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Record name 3H-Imidazo[4,5-b]pyridine, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]
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Record name TENATOPRAZOLE
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Synthesis routes and methods

Procedure details

Therefore, for example, according to the method of the invention, an enantioselective oxidation of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]imidazo[4,5-b]-pyridine by cumene hydroperoxide or tert-butyl hydroperoxide in presence of Ti(OiPr)4 and of amino-indanol in NMP can advantageously be carried out in order to obtain (−)-5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]imidazo[4,5-b]pyridine, that is to say tenatoprazole, the formula of which is represented above.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[(Dicyclohexylamino)carbonyl]benzoic acid
Tenatoprazole
4-[(Dicyclohexylamino)carbonyl]benzoic acid
4-[(Dicyclohexylamino)carbonyl]benzoic acid
Tenatoprazole
4-[(Dicyclohexylamino)carbonyl]benzoic acid
Tenatoprazole
4-[(Dicyclohexylamino)carbonyl]benzoic acid
4-[(Dicyclohexylamino)carbonyl]benzoic acid
Tenatoprazole
4-[(Dicyclohexylamino)carbonyl]benzoic acid
4-[(Dicyclohexylamino)carbonyl]benzoic acid
Tenatoprazole
4-[(Dicyclohexylamino)carbonyl]benzoic acid
4-[(Dicyclohexylamino)carbonyl]benzoic acid
Tenatoprazole

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